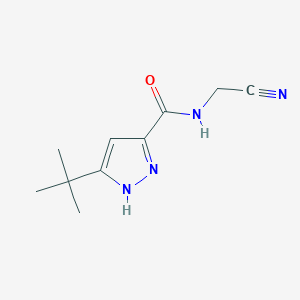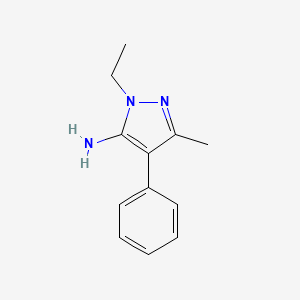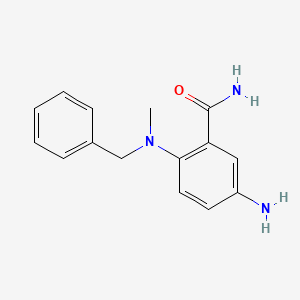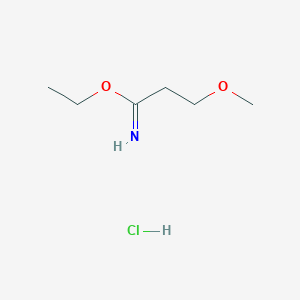![molecular formula C19H14N2O3S B2740809 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-39-5](/img/new.no-structure.jpg)
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities
Mechanism of Action
Target of Action
Compounds with similar benzothiazole structures have been found to exhibit anti-tubercular activity . They have been shown to inhibit the growth of M. tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth ofM. tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been known to affect the growth ofM. tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these bacteria.
Result of Action
Benzothiazole derivatives have been known to inhibit the growth ofM. tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Preparation Methods
The synthesis of N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This step involves the cyclization of 4,6-dimethyl-2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Synthesis of the Chromene Core: The chromene core can be synthesized via the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the chromene carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole or chromene rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified benzothiazole or chromene derivatives with altered functional groups.
Scientific Research Applications
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-Alzheimer agent by inhibiting monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the breakdown of neurotransmitters.
Antimicrobial Activity: It has demonstrated antimicrobial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Antidepressant Activity: Some derivatives of benzothiazole have been evaluated for their antidepressant activity, showing promising results in preclinical studies.
Comparison with Similar Compounds
N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other benzothiazole and chromene derivatives:
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 6-methylbenzothiazole share structural similarities but differ in their biological activities and reactivity.
Chromene Derivatives: Chromene-based compounds like 4H-chromene-3-carboxamide exhibit similar core structures but may have different substituents that alter their pharmacological profiles.
The uniqueness of this compound lies in its combined benzothiazole and chromene moieties, which contribute to its diverse chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
477554-39-5 |
|---|---|
Molecular Formula |
C19H14N2O3S |
Molecular Weight |
350.39 |
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-18(23)13-9-24-14-6-4-3-5-12(14)17(13)22/h3-9H,1-2H3,(H,20,21,23) |
InChI Key |
SBVIMSXGLQUMAS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2740726.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)

![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2740732.png)


![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![3-(butan-2-yl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2740737.png)

![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B2740744.png)
![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2740747.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2740749.png)
